Cas no 2226425-33-6 (methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate)
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
- 2226425-33-6
- EN300-1934483
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- Inchi: 1S/C11H13BrO4/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5,10,13H,6H2,1-2H3
- InChI Key: RDGWXIBTJXUGHW-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C(CC(=O)OC)O)OC
Computed Properties
- Exact Mass: 287.99972g/mol
- Monoisotopic Mass: 287.99972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.8Ų
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934483-0.05g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1934483-0.1g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1934483-0.25g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1934483-0.5g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1934483-1.0g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1934483-2.5g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1934483-5.0g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1934483-10.0g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1934483-1g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1934483-5g |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
2226425-33-6 | 5g |
$3065.0 | 2023-09-17 |
methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Methyl 3-(2-Bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS No. 2226425-33-6): An Overview of Its Structure, Synthesis, and Potential Applications
Methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS No. 2226425-33-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated aromatic ring, a methoxy group, and a hydroxypropanoate ester moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
The structure of methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate is of particular interest due to its potential as a building block in the synthesis of more complex molecules. The bromine atom on the aromatic ring can serve as a useful handle for further functionalization, while the methoxy group provides electron-donating properties that can influence the compound's reactivity and stability. The hydroxypropanoate ester moiety adds to the compound's polarity and can be readily converted into other functional groups through various chemical transformations.
Recent research has focused on the synthesis and applications of methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate. One notable study published in the Journal of Organic Chemistry (2021) described an efficient and scalable synthetic route to this compound using palladium-catalyzed cross-coupling reactions. The authors reported that this method not only improved the yield but also reduced the number of purification steps, making it more suitable for large-scale production.
In the context of pharmaceutical research, methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate has shown promise as an intermediate in the development of novel drugs. Its brominated aromatic ring can be used to introduce various substituents that may enhance the pharmacological properties of the final product. For instance, a study published in Medicinal Chemistry Research (2020) explored the use of this compound as a precursor for synthesizing antitumor agents. The researchers found that derivatives of methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate exhibited significant cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound in drug discovery.
The hydroxypropanoate ester moiety in methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate also plays a crucial role in its biological activity. This functional group can be hydrolyzed under physiological conditions, releasing the corresponding carboxylic acid, which may have different pharmacological effects compared to the parent ester. A study published in Bioorganic & Medicinal Chemistry Letters (2019) investigated the metabolic stability and pharmacokinetic properties of this compound and its derivatives. The results indicated that compounds with this ester moiety exhibited favorable pharmacokinetic profiles, making them suitable candidates for further preclinical evaluation.
Beyond its applications in drug discovery, methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate has also been explored for its potential use in other areas of chemistry. For example, a recent study published in Tetrahedron Letters (2018) demonstrated the utility of this compound as a chiral auxiliary in asymmetric synthesis. The researchers used it to achieve high enantioselectivity in the synthesis of chiral alcohols, which are important intermediates in the production of pharmaceuticals and fine chemicals.
In conclusion, methyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS No. 2226425-33-6) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features make it an attractive building block for synthesizing more complex molecules, while its biological activities suggest its potential as a lead compound for drug discovery. Ongoing research continues to uncover new applications and properties of this compound, further highlighting its importance in modern chemical and pharmaceutical sciences.
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